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Compound of Interest

Compound Name: Allyl tribromoacetate

Cat. No.: B15486424 Get Quote

An In-depth Technical Guide to the Theoretical Studies of Allyl Tribromoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for allyl tribromoacetate is scarce in publicly accessible

literature. This guide provides a theoretical and predictive overview based on its chemical

structure, data from analogous compounds, and established principles of organic chemistry.

Core Compound Information
Allyl tribromoacetate, with the IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is an ester of

allyl alcohol and tribromoacetic acid. Its fundamental properties are summarized below.

Property Value Citation

IUPAC Name
prop-2-enyl 2,2,2-

tribromoacetate
[1]

Molecular Formula C₅H₅Br₃O₂ [1]

Molecular Weight 336.8 g/mol [1]

Canonical SMILES C=CCOC(=O)C(Br)(Br)Br

Proposed Synthesis
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The most probable synthetic route to allyl tribromoacetate is the esterification of allyl alcohol

with a tribromoacetic acid derivative. A common and efficient method would be the reaction of

allyl alcohol with tribromoacetyl chloride in the presence of a non-nucleophilic base, such as

pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of Allyl
Tribromoacetate (Proposed)

To a solution of allyl alcohol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen

atmosphere, add pyridine (1.1 eq.).

Slowly add tribromoacetyl chloride (1.05 eq.) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with the addition of water.

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield allyl tribromoacetate.
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Proposed Synthesis Workflow
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Caption: Proposed workflow for the synthesis of Allyl tribromoacetate.

Predicted Spectroscopic and Physical Properties
The following tables summarize the predicted spectroscopic and physical properties of allyl
tribromoacetate, inferred from its structure and data from analogous compounds like allyl

acetate and allyl trichloroacetate.[2][3]
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Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted) δ (ppm) Multiplicity

Coupling Constant
(Hz)

-CH₂-O- ~4.8 dt J ≈ 5.5, 1.5

-CH= ~5.9 ddt J ≈ 17.2, 10.5, 5.5

=CH₂ (trans) ~5.4 dq J ≈ 17.2, 1.5

=CH₂ (cis) ~5.3 dq J ≈ 10.5, 1.5

¹³C NMR (Predicted) δ (ppm)

C=O ~165

-CBr₃ ~35

-CH₂-O- ~68

-CH= ~130

=CH₂ ~120

Predicted IR and Mass Spectrometry Data
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group

Strong ~1760-1780 C=O (ester) stretch

Medium ~1645 C=C (alkene) stretch

Medium ~1200-1100 C-O (ester) stretch

Strong ~600-500 C-Br stretch
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Mass Spectrometry

(Predicted)
m/z Value Fragment Identity

335/337/339/341 [M]⁺ (isotope pattern) Molecular Ion

257/259/261 [M - Br]⁺ Loss of a bromine radical

41 [C₃H₅]⁺ Allyl cation

295/297/299/301 [Br₃CCO]⁺ Tribromoacetyl cation

Theoretical Reactivity and Mechanisms
The reactivity of allyl tribromoacetate is dictated by its two primary functional components: the

allyl group and the tribromoacetate moiety.

Radical Reactions
The C-Br bonds in the tribromoacetyl group are significantly weaker than C-H or C-C bonds,

making them susceptible to homolytic cleavage upon initiation by heat or light, or through the

action of a radical initiator like AIBN. This makes allyl tribromoacetate a potential precursor

for tribromoacetoxy radicals or tribromomethyl radicals, which can then participate in various

radical-mediated transformations.[4]

A key application of similar bromo-compounds is in Atom Transfer Radical Polymerization

(ATRP), where the labile C-Br bond allows for controlled polymer growth. Allyl
tribromoacetate could theoretically act as an initiator in such reactions.
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General Radical Initiation and Propagation

Initiator (e.g., AIBN)

Homolytic Cleavage of C-Br Bond
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New Carbon-centered Radical

Chain Propagation

Click to download full resolution via product page

Caption: General mechanism for radical initiation from the tribromoacetyl group.

Reactions of the Allyl Group
The double bond of the allyl group is susceptible to electrophilic addition reactions.

Furthermore, the hydrogens on the carbon adjacent to the double bond (the allylic position) are

reactive towards radical abstraction, leading to a resonance-stabilized allylic radical.[5] This
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allows for allylic substitution reactions, such as allylic bromination using N-bromosuccinimide

(NBS).

Potential Applications in Organic Synthesis and Drug
Development
While specific applications for allyl tribromoacetate are not well-documented, its structure

suggests several potential uses for researchers.

Radical Initiator: As discussed, it can serve as a source of radicals for polymerization or

other radical-mediated reactions.

Allylation Agent: The allyl group can be transferred to other molecules, a common strategy in

the synthesis of complex natural products and pharmaceuticals.[6] The allyl motif is found in

numerous bioactive molecules and can be a valuable fragment in drug design.[7]

Building Block: It can be used as a bifunctional building block, allowing for sequential or

orthogonal reactions at the allyl and tribromoacetate moieties.

The presence of the allyl group is of particular interest in drug development. Allyl-containing

compounds have demonstrated a wide range of biological activities, including anticancer

properties.[7] The ability to introduce this fragment, potentially via a precursor like allyl
tribromoacetate, is a valuable tool for medicinal chemists.
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Structure-Reactivity Relationship

Allyl Tribromoacetate

Allyl Group Tribromoacetate Group

Allylic Reactivity
(Substitution, Addition)

π-bond & Allylic C-H

Radical Reactions
(ATRP, Initiation)

Weak C-Br Bonds

Click to download full resolution via product page

Caption: Logical relationship between structure and predicted reactivity.

Conclusion
Allyl tribromoacetate is a molecule with significant, albeit largely theoretical, potential in

synthetic chemistry. Its bifunctional nature, combining the versatile reactivity of an allyl group

with the radical-forming capability of a tribromoacetate moiety, makes it a compelling target for

further study. Researchers in organic synthesis and drug development may find it to be a useful

tool for introducing key structural motifs and for initiating controlled radical processes. The

protocols and data presented in this guide, though predictive, offer a solid foundation for future

experimental investigation into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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